4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
Overview
Description
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 4-position, a piperazine ring at the 2-position, and an isopropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Alkylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halide and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the desired functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide, while nitration can be performed using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield 4-formyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine, while reduction of the piperazine ring can lead to the formation of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine derivatives with altered pharmacological properties.
Scientific Research Applications
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of various drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies investigating the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the pyrimidine core provides the necessary structural framework for activity. The isopropyl group may influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(piperazin-1-yl)pyrimidine: Lacks the isopropyl group, which may affect its pharmacological profile.
2-(Piperazin-1-yl)-6-(propan-2-yl)pyrimidine: Lacks the methyl group, potentially altering its binding affinity and activity.
4-Methyl-6-(propan-2-yl)pyrimidine: Lacks the piperazine ring, which is crucial for interaction with certain biological targets.
Uniqueness
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is unique due to the presence of all three substituents, which collectively contribute to its distinct pharmacological and chemical properties. The combination of the piperazine ring, methyl group, and isopropyl group provides a versatile scaffold for the development of new therapeutic agents and industrial compounds.
Properties
IUPAC Name |
4-methyl-2-piperazin-1-yl-6-propan-2-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-9(2)11-8-10(3)14-12(15-11)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJGOXARTLFJHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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